molecular formula C21H25NO3 B11176096 (4-Benzylpiperidin-1-yl)(2,6-dimethoxyphenyl)methanone

(4-Benzylpiperidin-1-yl)(2,6-dimethoxyphenyl)methanone

Cat. No.: B11176096
M. Wt: 339.4 g/mol
InChI Key: OFFDHJUTNITBIW-UHFFFAOYSA-N
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Description

4-Benzyl-1-(2,6-dimethoxybenzoyl)piperidine is a synthetic organic compound belonging to the class of piperidine derivatives. Piperidine derivatives are widely recognized for their diverse pharmacological activities and are often used as building blocks in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-1-(2,6-dimethoxybenzoyl)piperidine typically involves the acylation of piperidine with 2,6-dimethoxybenzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions in a suitable solvent like dichloromethane. The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl bromide or benzyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-(2,6-dimethoxybenzoyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-Benzyl-1-(2,6-dimethoxybenzoyl)piperidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-benzyl-1-(2,6-dimethoxybenzoyl)piperidine involves its interaction with specific molecular targets. For instance, it may bind to enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyl-1-(2,6-dimethoxybenzoyl)piperidine is unique due to the presence of both the benzyl and 2,6-dimethoxybenzoyl groups, which confer distinct chemical and biological properties. This dual substitution pattern can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C21H25NO3

Molecular Weight

339.4 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-(2,6-dimethoxyphenyl)methanone

InChI

InChI=1S/C21H25NO3/c1-24-18-9-6-10-19(25-2)20(18)21(23)22-13-11-17(12-14-22)15-16-7-4-3-5-8-16/h3-10,17H,11-15H2,1-2H3

InChI Key

OFFDHJUTNITBIW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)N2CCC(CC2)CC3=CC=CC=C3

Origin of Product

United States

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